

Application Notes and Protocols: 3-Bromo-5-isopropoxyphenylboronic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 3-Bromo-5-isopropoxyphenylboronic acid

Cat. No.: B151463

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Introduction

3-Bromo-5-isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern, featuring a boronic acid group for coupling, a bromine atom for further functionalization, and an isopropoxy group to modulate physicochemical properties, makes it a valuable reagent in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of bioactive molecules, particularly inhibitors of the PI3K/Akt signaling pathway.

Chemical Structure and Properties:

Property	Value
CAS Number	871125-81-4
Molecular Formula	C ₉ H ₁₂ BBrO ₃
Molecular Weight	258.91 g/mol [1]
Appearance	White to off-white solid
Boiling Point	377.9°C at 760 mmHg[1]
Density	1.47 g/cm ³ [1]
Storage	2-8°C, under inert gas[1]

Applications in Organic Synthesis

The primary application of **3-Bromo-5-isopropoxyphenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the synthesis of complex biaryl structures. These structures are common scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The isopropoxy group can enhance the solubility of the resulting compounds in organic solvents and influence their electronic properties and metabolic stability, which are critical parameters in drug design.[2]

Key Application: Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][3][4] Its dysregulation is frequently observed in various cancers, making it a key target for cancer therapy.[3][4] Several PI3K inhibitors feature biaryl cores that can be synthesized using building blocks like **3-Bromo-5-isopropoxyphenylboronic acid**. The 3-isopropoxy-5-bromophenyl moiety can be found in the core structures of potent and selective PI3K inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **3-Bromo-5-isopropoxyphenylboronic acid** with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

- **3-Bromo-5-isopropoxyphenylboronic acid**
- Aryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
- Degassed water (if using aqueous conditions)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add **3-Bromo-5-isopropoxyphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equivalents).
- **Solvent Addition:** Add the anhydrous solvent (and degassed water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Quantitative Data from Representative Suzuki-Miyaura Reactions:

Aryl Halide Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Bromoanisole	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene/ EtOH/H ₂ O (4:1:1)	100	12	88	Adapted from general procedures
2-Bromopyridine	Pd(dppf)Cl ₂ (2)	CS ₂ CO ₃	1,4-Dioxane	100	8	92	Adapted from general procedures
5-Bromo-2-aminopyrimidine	Pd(dppf)Cl ₂ (5)	K ₃ PO ₄	DME/H ₂ O (4:1)	90	16	85	Adapted from PI3K inhibitor syntheses

Visualization of Synthetic and Biological Pathways

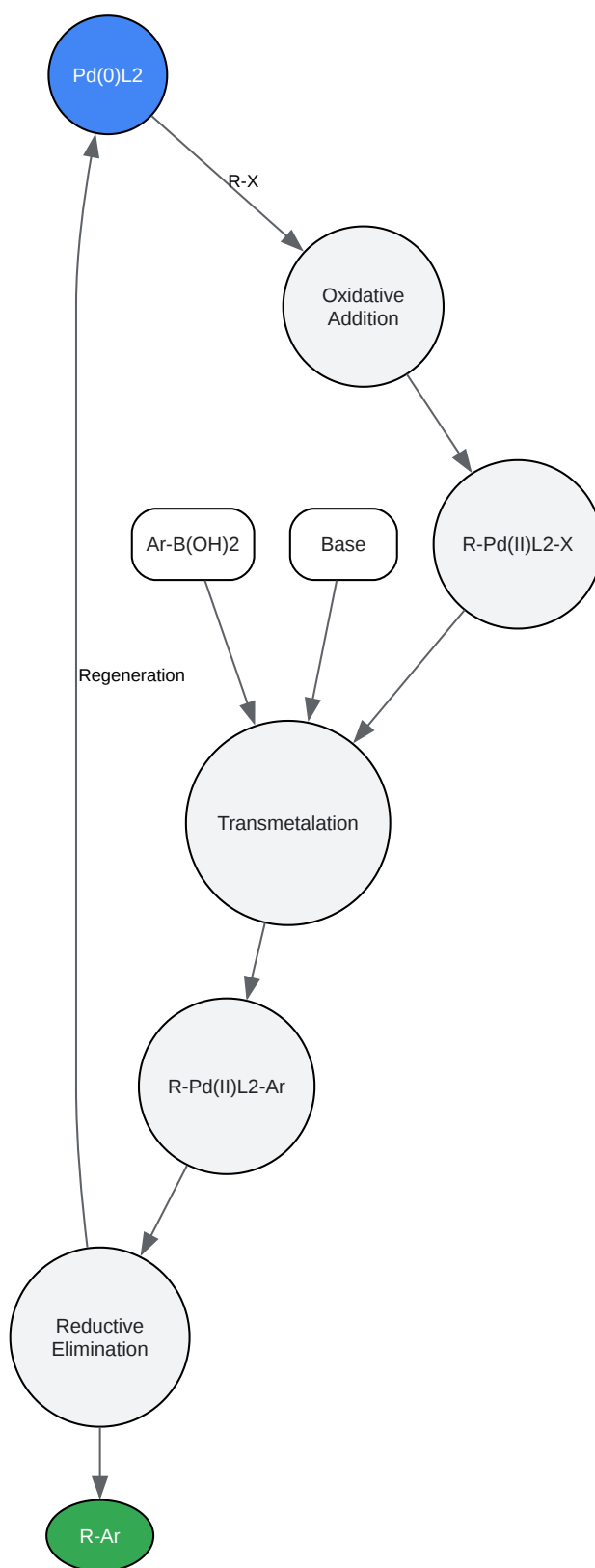
Logical Workflow for Suzuki-Miyaura Coupling



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Caption: General experimental workflow for Suzuki-Miyaura coupling.

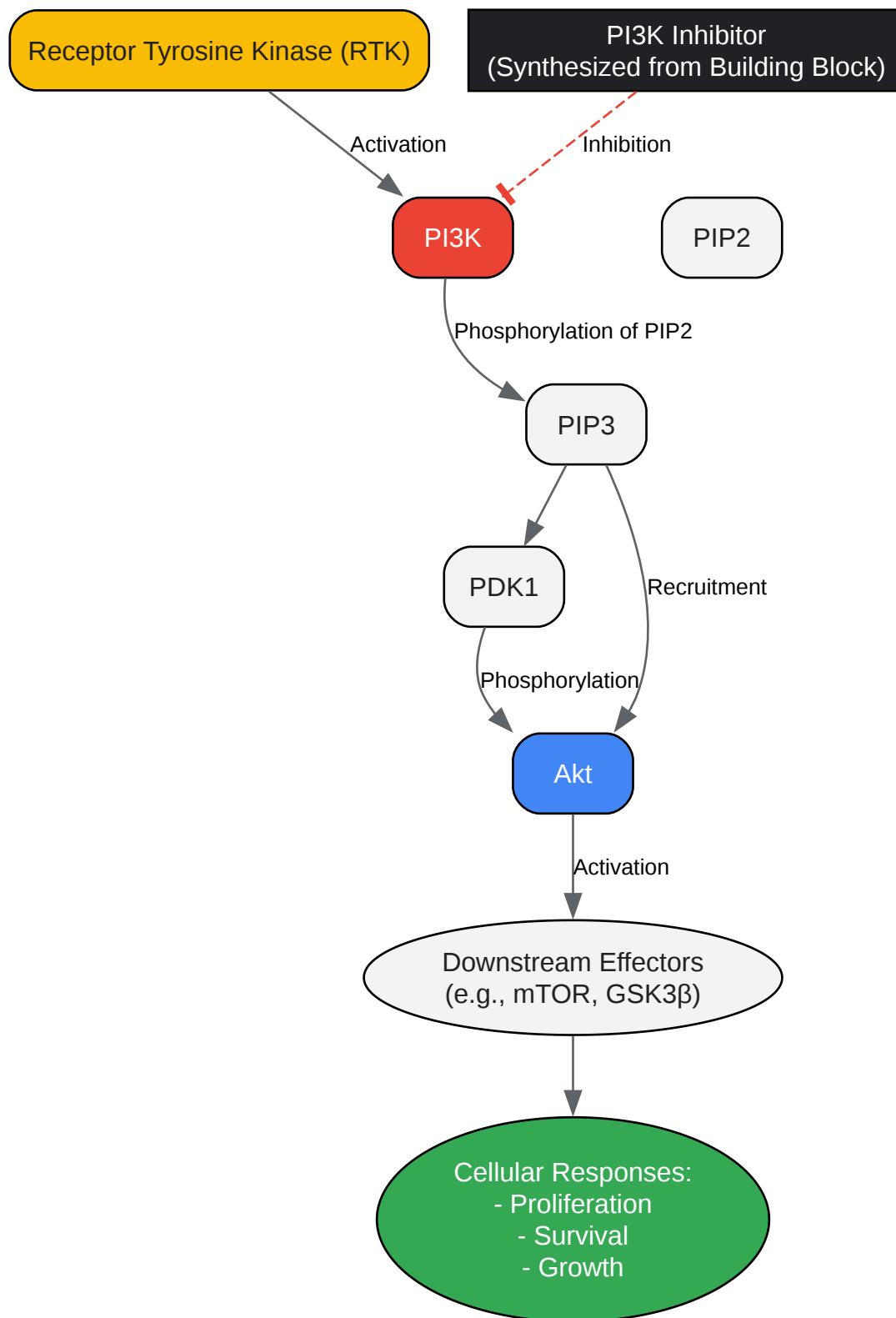
Catalytic Cycle of Suzuki-Miyaura Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simplified PI3K/Akt Signaling Pathway



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Caption: Simplified overview of the PI3K/Akt signaling pathway.

Conclusion

3-Bromo-5-isopropoxyphenylboronic acid is a key building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics targeting the PI3K/Akt signaling pathway. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this structural motif. The provided protocols and diagrams serve as a guide for researchers in the application of this valuable reagent in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

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